molecular formula C12H10BrFN2 B8427951 3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine

3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine

Cat. No.: B8427951
M. Wt: 281.12 g/mol
InChI Key: GQEGWUMCEXLSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H10BrFN2 and its molecular weight is 281.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10BrFN2

Molecular Weight

281.12 g/mol

IUPAC Name

3-bromo-4-fluoro-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H10BrFN2/c13-11-9(14)6-7-10(15)12(11)16-8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

GQEGWUMCEXLSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2Br)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (2-bromo-3-fluoro-6-nitrophenyl)phenylamine (2.4 g, 7.7 mmol) in MeOH (40 mL) and water (15 mL) were added NH4Cl (2.38 g, 46.3 mmol) and iron powder (1.72 g, 30.9 mmol) and the reaction mixture heated at 90° C. for 1 h. After cooling to RT, the crude mixture was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The resulting residue was partitioned between EtOAc and water. The aqueous phase was extracted with EtOAc (×3) and the combined organic fractions washed with brine, dried (MgSO4) and concentrated in vacuo to afford the title compound (1.95 g, 90%). LCMS (Method C): RT 3.48 min [M+H]+ 281.1/283.1.
Name
(2-bromo-3-fluoro-6-nitrophenyl)phenylamine
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.72 g
Type
catalyst
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.